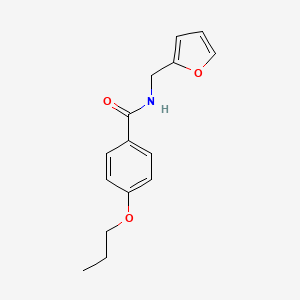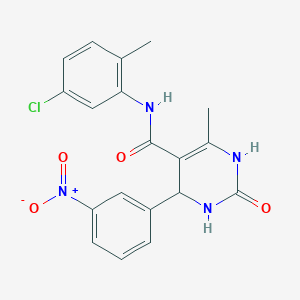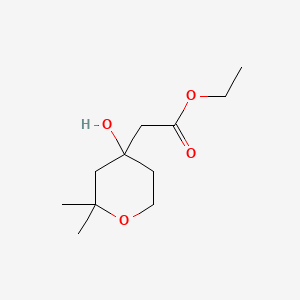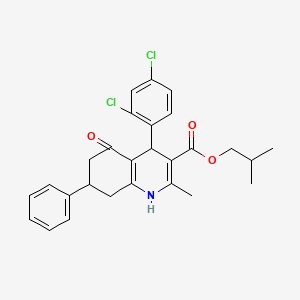![molecular formula C18H22N2O4S B4987192 N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4987192.png)
N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide, commonly known as MDL-72222, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonylureas, which are widely used in the treatment of diabetes. However, the focus of
Mécanisme D'action
MDL-72222 acts by binding to the sulfonylurea receptor subunit of the KATP channel, leading to the closure of the channel and subsequent depolarization of the cell membrane. This triggers the release of insulin from the pancreatic beta cells.
Biochemical and Physiological Effects:
The inhibition of KATP channels by MDL-72222 has several biochemical and physiological effects. It leads to an increase in intracellular calcium concentration, which in turn activates several signaling pathways involved in insulin secretion. The resulting increase in insulin release can be used to study the regulation of glucose homeostasis and the pathophysiology of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
MDL-72222 has several advantages as a research tool. It is highly specific for the KATP channel and does not affect other ion channels or receptors. This makes it a valuable tool for studying the role of KATP channels in insulin secretion. However, MDL-72222 has some limitations as well. It is not suitable for in vivo studies as it does not cross the blood-brain barrier. Additionally, its potency can vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on MDL-72222. One area of interest is the study of the role of KATP channels in other tissues besides the pancreas. MDL-72222 could be used to investigate the role of KATP channels in the heart, brain, and other organs. Another potential application is the development of new drugs that target KATP channels for the treatment of diabetes and other metabolic disorders.
Conclusion:
MDL-72222 is a valuable tool for studying the physiological and biochemical mechanisms of insulin secretion. It acts by inhibiting the KATP channels and triggering the release of insulin from the pancreatic beta cells. MDL-72222 has several advantages as a research tool, but also some limitations. Future research on MDL-72222 could lead to new insights into the role of KATP channels in health and disease.
Méthodes De Synthèse
MDL-72222 can be synthesized using a multistep process that involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with N-methyl-N-phenylglycine. The resulting intermediate is then treated with sodium hydroxide to obtain the final product.
Applications De Recherche Scientifique
MDL-72222 has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the adenosine triphosphate-sensitive potassium (KATP) channels, which play a crucial role in regulating insulin secretion. This makes MDL-72222 a valuable tool for studying the physiological and biochemical mechanisms of insulin secretion.
Propriétés
IUPAC Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-10-16(24-4)17(11-14(13)2)25(22,23)20(3)12-18(21)19-15-8-6-5-7-9-15/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRIEDSRDMQHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4987114.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4987116.png)




![2,5-dichloro-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B4987146.png)
![1-(3-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4987147.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,2-diphenylacetamide trifluoroacetate](/img/structure/B4987157.png)

![1,1'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine](/img/structure/B4987172.png)
![2-methoxy-5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4987178.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)
